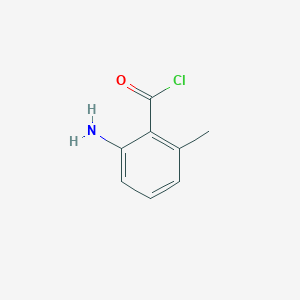

2-Amino-6-methylbenzoyl chloride

Description

2-Amino-6-methylbenzoyl chloride is a substituted benzoyl chloride derivative featuring an amino (-NH₂) group at the 2-position and a methyl (-CH₃) group at the 6-position of the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for forming amides or esters through nucleophilic acyl substitution. Its structural features—the electron-donating amino group and sterically hindering methyl group—significantly influence its reactivity and stability compared to simpler benzoyl chlorides.

Properties

IUPAC Name |

2-amino-6-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBDHBIRWWPCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-amino-6-methylbenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form corresponding derivatives.

Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-amino-6-methylbenzoic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Solvents: Organic solvents like dichloromethane, toluene, or ethanol are commonly used.

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Acids: Formed by hydrolysis.

Scientific Research Applications

2-Amino-6-methylbenzoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules for studying their functions and interactions.

Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-methylbenzoyl chloride depends on the specific reactions it undergoes. Generally, the compound acts as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes it reactive towards nucleophiles, facilitating substitution and condensation reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Benzoyl Chloride (C₇H₅ClO)

Structural Differences : Lacking substituents on the benzene ring.

Reactivity :

- Highly reactive as a classic acylating agent due to the electron-withdrawing chlorine atom.

- Prone to hydrolysis in aqueous conditions, releasing HCl and forming benzoic acid .

Applications : Widely used in pharmaceuticals, dyes, and polymer industries.

Hazards : Corrosive; reacts violently with water (see safety data in ).

2-Aminobenzoyl Chloride (C₇H₆ClNO)

Structural Differences: Contains an amino group at the 2-position but lacks the methyl group at the 6-position. Reactivity:

- The amino group enhances resonance stabilization but increases susceptibility to intramolecular cyclization. For example, 2-acylaminobenzoyl chlorides form benzoxazinone derivatives instead of desired amides under certain conditions .

- Applications: Specialized in synthesizing heterocyclic compounds for drug discovery.

2-Acetylaminobenzoyl Chloride (C₉H₈ClNO₂)

Structural Differences: Features an acetylated amino group (acyl substitution) at the 2-position. Reactivity:

- Acylated amino groups reduce nucleophilicity, minimizing cyclization side reactions.

- Improved stability compared to 2-aminobenzoyl chloride derivatives . Applications: Used in peptide coupling reactions and polymer chemistry.

6-Methylbenzoyl Chloride (C₈H₇ClO)

Structural Differences: Contains a methyl group at the 6-position but lacks the amino group. Reactivity:

- Steric hindrance from the methyl group slows down nucleophilic attacks at the carbonyl carbon.

- Less reactive than benzoyl chloride but more stable under ambient conditions.

Applications : Intermediate in agrochemical synthesis.

Key Research Findings and Data Table

Table 1: Comparative Analysis of Benzoyl Chloride Derivatives

Key Observations:

- Steric Effects: The 6-methyl group in this compound impedes intramolecular cyclization, a common issue in 2-aminobenzoyl chloride derivatives .

- Electronic Effects: The amino group enhances resonance stabilization but may require protection (e.g., acetylation) to prevent unwanted side reactions.

- Synthetic Challenges: highlights that substituents in the ortho position often lead to benzoxazinone formation, necessitating optimized conditions (e.g., low temperature, inert atmosphere) for successful amide synthesis.

Biological Activity

2-Amino-6-methylbenzoyl chloride (CAS No. 1227780-69-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.608 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 284.5 ± 28.0 °C |

| Flash Point | 125.9 ± 24.0 °C |

| LogP | 2.43 |

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound is known to act through several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes that are crucial in metabolic pathways, particularly those involved in cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors, leading to alterations in cellular signaling pathways that promote or inhibit tumor growth.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Research has shown that derivatives of this compound exhibit significant anticancer activity. A study examining its effects on pancreatic cancer cells demonstrated that the compound can induce apoptosis and inhibit cell proliferation by targeting key metabolic pathways involved in cancer cell survival.

- Case Study : In vitro assays indicated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability of pancreatic cancer cell lines, with IC50 values suggesting effective inhibition at low micromolar concentrations.

Antimicrobial Effects

The antimicrobial potential of this compound has been evaluated against various bacterial strains:

- Study Results : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | 5-10 (anticancer) |

| Benzoyl chloride | Limited biological activity | N/A |

| 3-Amino-2-methylbenzoyl chloride | Moderate anticancer activity | 15-20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.